molecular formula C17H19N3O B155423 1-Diphenylmethyl-4-nitrosopiperazine CAS No. 1698-25-5

1-Diphenylmethyl-4-nitrosopiperazine

Cat. No.: B155423
CAS No.: 1698-25-5
M. Wt: 281.35 g/mol
InChI Key: JRCPMCWNPCUSKS-UHFFFAOYSA-N
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Description

1-Diphenylmethyl-4-nitrosopiperazine is a chemical compound with the molecular formula C17H19N3O. It is also known by its synonym, 1-benzhydryl-4-nitrosopiperazine. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a nitroso group. It has a molecular weight of 281.352 g/mol and a boiling point of 430.5°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Diphenylmethyl-4-nitrosopiperazine can be synthesized through various synthetic routes. One common method involves the reaction of diphenylmethyl chloride with piperazine, followed by nitrosation using nitrous acid or other nitrosating agents. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the nitroso group .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions: 1-Diphenylmethyl-4-nitrosopiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Diphenylmethyl-4-nitrosopiperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Diphenylmethyl-4-nitrosopiperazine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This compound may also interfere with cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • 1-Methyl-4-nitrosopiperazine
  • 1-Cyclopentyl-4-nitrosopiperazine
  • 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine

Comparison: 1-Diphenylmethyl-4-nitrosopiperazine is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. Compared to other nitrosopiperazine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Properties

IUPAC Name

1-benzhydryl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCPMCWNPCUSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168750
Record name 1-Diphenylmethyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-25-5
Record name 1-Diphenylmethyl-4-nitrosopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Diphenylmethyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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